molecular formula C22H26N4O4 B2582535 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1005297-89-1

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2582535
CAS No.: 1005297-89-1
M. Wt: 410.474
InChI Key: RXYLODNRZQEWGQ-UHFFFAOYSA-N
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Description

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound. This compound is part of the pyridopyrimidine class, a group known for various applications in medicinal chemistry due to their potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves a multi-step process beginning with readily available starting materials. Each step requires specific reagents, solvents, and catalysts, which are carefully controlled to obtain the desired product.

Industrial Production Methods

Industrial production can scale up these laboratory methods, often employing automated systems to optimize yields and purity. The process includes rigorous purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often with reagents like potassium permanganate.

  • Reduction: : Reduction can be performed using agents such as lithium aluminum hydride.

  • Substitution: : It can undergo various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The conditions typically involve controlled temperatures and inert atmospheres.

Major Products

The major products depend on the specific reactions but can include various derivatives with functional groups altered or added.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological targets.

  • Medicine: : Potential therapeutic agent for various diseases.

  • Industry: : Used in the development of specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Its mechanism often involves binding to biological macromolecules, altering their function. This binding can affect pathways crucial in disease processes, making it a target for drug development.

Comparison with Similar Compounds

Compared to other pyridopyrimidines, this compound is unique due to its ethoxy and ethyl groups, which can influence its reactivity and biological activity. Similar compounds include:

  • 2-(5-methoxy-6-methyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

  • 2-(5-ethoxy-6-propyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide

These compounds share structural similarities but differ in the substituents on the core structure, affecting their properties and applications.

So, there’s the detailed overview of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide. Exploring its intricacies sure beats boredom, eh?

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-5-14-8-10-16(11-9-14)24-17(27)13-26-21(28)18-19(30-7-3)15(6-2)12-23-20(18)25(4)22(26)29/h8-12H,5-7,13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYLODNRZQEWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)CC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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